tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate
Description
tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring an azetidine ring core protected by a tert-butoxycarbonyl (Boc) group. The structure includes a 2-bromobenzylamino-methyl substituent at the 3-position of the azetidine ring. The bromine atom on the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems .
Properties
CAS No. |
887589-78-8 |
|---|---|
Molecular Formula |
C16H23BrN2O2 |
Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 3-[[(2-bromophenyl)methylamino]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3 |
InChI Key |
BMQYZOAIWQHYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via nucleophilic substitution reactions using 2-bromobenzylamine.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl chloroformate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the azetidine ring or the bromophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in the design of probes for imaging and diagnostic applications.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and azetidine ring play crucial roles in binding to these targets, modulating their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to other azetidine derivatives with variations in substituents. Below is a detailed comparison of key analogs based on synthesis, physicochemical properties, and spectral data:
Key Observations
Bromine’s high atomic weight increases molecular weight significantly (367.28 vs. 308.37 for the fluoro analog), impacting solubility and chromatographic behavior .
Spectral Distinctions :
- ¹H-NMR : Aromatic protons in the bromophenyl derivative resonate downfield (δ 7.5–7.3) compared to fluorophenyl (δ 7.4–7.1) due to bromine’s inductive effect .
- IR Spectroscopy : All Boc-protected analogs show a strong C=O stretch near 1700 cm⁻¹, confirming the presence of the carbamate group .
Hydrogen Bonding: The 2-bromophenyl group lacks hydrogen bond donors, unlike analogs with hydroxyl or amino substituents (e.g., tert-butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate in ), which exhibit higher polarity .
Synthetic Challenges :
- Bromine’s susceptibility to nucleophilic substitution may require mild reaction conditions to avoid debromination.
- Purification of brominated analogs often necessitates careful chromatographic separation due to similar Rf values to byproducts .
Biological Activity
tert-Butyl 3-({[(2-bromophenyl)methyl]amino}methyl)azetidine-1-carboxylate is a synthetic organic compound classified within the azetidine derivatives. Its unique structural features, including a tert-butyl ester group, a bromophenyl moiety, and an azetidine ring, suggest significant potential for biological activity. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C16H20BrN2O2
- Molecular Weight : Approximately 341.24 g/mol
- Structural Characteristics : The presence of the bromine atom on the phenyl ring enhances its reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The azetidine ring and the bromophenyl group may facilitate these interactions, leading to modulation of key biological pathways. Preliminary studies indicate that the compound could potentially inhibit specific enzyme activities or receptor functions, which may be relevant in therapeutic contexts.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that azetidine derivatives can possess antibacterial properties. The structural components of this compound may contribute to its effectiveness against various bacterial strains.
- For instance, compounds with similar structures have demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting potential for further investigation in antimicrobial drug development .
-
Anticancer Potential :
- Initial investigations into the anticancer properties of azetidine derivatives suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Specific studies are required to elucidate the exact pathways affected by this compound in cancer cell lines .
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of azetidine derivatives found that compounds with similar substituents to this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria. The study utilized standard disk diffusion methods to assess the antibacterial effects, revealing zones of inhibition comparable to established antibiotics .
Case Study: Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated that azetidine derivatives can induce apoptosis through mitochondrial pathways. The compound was tested alongside known chemotherapeutic agents, showing synergistic effects that enhance cytotoxicity against resistant cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
